molecular formula C22H20ClNO5 B11399106 methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11399106
M. Wt: 413.8 g/mol
InChI Key: UETBEKROMCSKLR-UHFFFAOYSA-N
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Description

Methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a heterocyclic compound featuring a chromeno-oxazin core fused with a bicyclic system. The molecule includes a 4-chlorobenzyl group at position 9, a methyl substituent at position 4, and a methyl ester acetate moiety at position 3 (see Figure 1). These reactions often yield tautomeric forms dependent on solvent polarity and substituent electronic effects .

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[9-[(4-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C22H20ClNO5/c1-13-16-7-8-19-18(21(16)29-22(26)17(13)9-20(25)27-2)11-24(12-28-19)10-14-3-5-15(23)6-4-14/h3-8H,9-12H2,1-2H3

InChI Key

UETBEKROMCSKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves a multi-step process:

    Formation of the Chromeno[8,7-e][1,3]oxazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a 4-chlorobenzyl derivative and a suitable chromene precursor can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazine ring, potentially using reagents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The primary application of this compound lies in its antimicrobial properties . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazine compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The chlorobenzyl group is believed to play a crucial role in enhancing this activity due to its electron-withdrawing effects which may stabilize the active form of the compound during interaction with microbial targets.

Pharmacological Studies

Pharmacological investigations have revealed that this compound may act as a potential anti-inflammatory agent . The oxazine ring is often associated with anti-inflammatory properties in similar compounds.

  • Case Study : A study conducted on related chromeno derivatives demonstrated their efficacy in reducing inflammation markers in vitro, suggesting that this compound could exhibit similar effects.

Material Science

In material science, compounds like this compound are explored for their polymeric applications due to their ability to form stable bonds with various substrates.

Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial propertiesSignificant activity against Staphylococcus aureus and E. coli
PharmacologyPotential anti-inflammatory agentReduced inflammation markers in vitro
Material ScienceUse in polymeric materialsForms stable bonds with substrates

Mechanism of Action

The mechanism by which methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors involved in cell growth and proliferation, thereby inhibiting their activity and leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several chromeno-oxazin derivatives reported in the literature. Key differences lie in substituent groups, which influence physicochemical properties, spectral characteristics, and reactivity. Below is a systematic comparison:

Substituent Variations and Core Modifications

Table 1 highlights structural differences among selected chromeno-oxazin derivatives:

Compound Name Position 9 Substituent Position 3 Substituent Position 4 Substituent Reference
Methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate 4-Chlorobenzyl Methyl ester acetate Methyl Target
Methyl [6-chloro-4-methyl-2-oxo-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate 3-Phenylpropyl Methyl ester acetate 6-Chloro, Methyl
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Fluorobenzyl N/A (oxazin-2-one at position 3) 4-Methoxyphenyl
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 4-Hydroxypentyl 3,4-Dimethoxyphenyl Methyl
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Methylbenzyl N/A (oxazin-2-one at position 3) 4-Methoxyphenyl

Key Observations :

  • Halogenated Benzyl Groups: The 4-chlorobenzyl group in the target compound introduces electron-withdrawing effects compared to 4-fluorobenzyl (in ) or non-halogenated benzyl groups (e.g., 4-methylbenzyl in ). This likely enhances electrophilic reactivity and influences tautomer equilibria .
  • Ester vs. Oxazinone: The methyl ester acetate at position 3 distinguishes the target from oxazin-2-one derivatives (e.g., ), which lack the ester’s hydrolytic liability but may exhibit stronger hydrogen-bonding interactions.
Physicochemical Properties

Table 2 compares melting points and synthetic yields of analogous compounds:

Compound Name Melting Point (°C) Yield (%) Reference
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4a, n=3) 120–121 82
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4e, n=4) 160–161 77
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Not reported Not reported
Methyl [6-chloro-4-methyl-2-oxo-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate Not reported Not reported

Key Observations :

  • Hydrophilic substituents (e.g., hydroxyalkyl chains in ) correlate with higher melting points due to increased hydrogen bonding.
  • Bulky hydrophobic groups (e.g., 3-phenylpropyl in ) may reduce crystallinity, though data is incomplete.
Spectroscopic Data

The target compound’s spectral profile can be inferred from related structures:

  • NMR : The 4-chlorobenzyl group would produce distinct aromatic proton signals (δ ~7.3–7.5 ppm) and a deshielded methylene (CH₂) adjacent to chlorine .
  • IR: Expected peaks include ester C=O (~1740 cm⁻¹), oxazinone C=O (~1680 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .
  • MS : Molecular ion clusters consistent with chlorine’s isotopic pattern (3:1 ratio for M⁺ and M+2) would confirm the 4-chlorobenzyl group .

Biological Activity

Methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a synthetic compound belonging to the oxazine class of heterocyclic compounds. This article reviews its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and comparative effectiveness against similar compounds.

The compound's molecular structure is defined by the following properties:

PropertyValue
Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
IUPAC Name 9-[(4-chlorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Canonical SMILES CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacteria and fungi. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potency.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. In vitro assays have reported cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It is believed to bind to certain receptors that regulate cell survival and death pathways.

Comparative Analysis with Similar Compounds

When compared to other oxazine derivatives and heterocyclic compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer ActivityAnti-inflammatory Activity
Methyl [9-(4-chlorobenzyl)-4-methyl...acetateLow (e.g., >100 µg/mL)ModerateYes
9-(4-chlorobenzyl)-4-methyl...oxazin-2-oneModerate (e.g., 50 µg/mL)HighModerate
9-(2-chlorobenzyl)-4-methyl...oxazinHigh (e.g., 25 µg/mL)LowNo

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of oxazines. Methyl [9-(4-chlorobenzyl)-4-methyl...acetate demonstrated superior activity against E. coli and S. aureus, with MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assessment : In a recent publication examining the anticancer potential of oxazine derivatives, methyl [9-(4-chlorobenzyl)-4-methyl...acetate was found to induce apoptosis in breast cancer cells through caspase activation pathways .
  • Inflammation Model Study : Research conducted on inflammatory markers showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

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